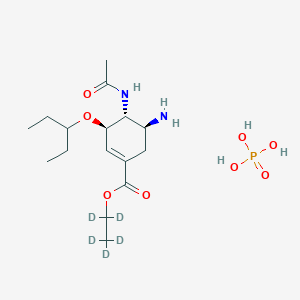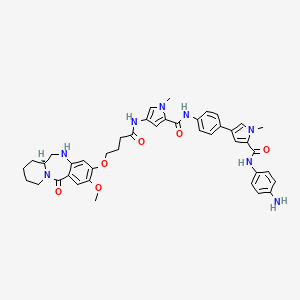
Aniline-MPB-amino-C3-PBD
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aniline-MPB-amino-C3-PBD is a cytotoxic agent composed of a non-alkylating group. It is a sequence-selective DNA minor-groove binding agent, which means it binds to specific sequences within the minor groove of DNA. This compound is often used as a payload in antibody-drug conjugates (ADCs) due to its potent cytotoxicity and antimicrobial activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aniline-MPB-amino-C3-PBD involves multiple steps, including the formation of the pyrrolobenzodiazepine (PBD) core structure and subsequent functionalization with aniline and other groups. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves:
Formation of the PBD Core: This step typically involves the cyclization of a suitable precursor to form the PBD core.
Functionalization: The PBD core is then functionalized with aniline and other groups to form the final compound.
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis may be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as chromatography to obtain the final compound with high purity.
化学反应分析
Types of Reactions
Aniline-MPB-amino-C3-PBD undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
科学研究应用
Aniline-MPB-amino-C3-PBD has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying DNA interactions and as a building block for synthesizing more complex molecules.
Biology: Employed in research to understand DNA binding and its effects on cellular processes.
Medicine: Utilized in the development of ADCs for targeted cancer therapy due to its potent cytotoxicity.
Industry: Applied in the production of antimicrobial agents and other specialized chemicals
作用机制
Aniline-MPB-amino-C3-PBD exerts its effects by binding to the minor groove of DNA in a sequence-selective manner. This binding stabilizes the DNA structure and interferes with essential cellular processes such as replication and transcription. The compound’s cytotoxicity is primarily due to its ability to disrupt DNA function, leading to cell death. The molecular targets include specific DNA sequences, and the pathways involved are related to DNA damage response and repair mechanisms .
相似化合物的比较
Similar Compounds
Pyrrolobenzodiazepines (PBDs): A class of compounds with similar DNA-binding properties.
Duocarmycins: Another class of DNA minor-groove binding agents with potent cytotoxicity.
Calicheamicins: Known for their DNA-cleaving activity and use in ADCs.
Uniqueness
Aniline-MPB-amino-C3-PBD is unique due to its specific sequence-selective DNA binding and its non-alkylating nature. Unlike some other DNA-binding agents, it does not form covalent bonds with DNA, which can reduce off-target effects and increase its specificity for certain DNA sequences .
属性
分子式 |
C42H46N8O6 |
|---|---|
分子量 |
758.9 g/mol |
IUPAC 名称 |
4-[4-[[4-[4-[[(6aS)-2-methoxy-12-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[2,1-c][1,4]benzodiazepin-3-yl]oxy]butanoylamino]-1-methylpyrrole-2-carbonyl]amino]phenyl]-N-(4-aminophenyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C42H46N8O6/c1-48-24-27(19-35(48)40(52)47-30-15-11-28(43)12-16-30)26-9-13-29(14-10-26)46-41(53)36-20-31(25-49(36)2)45-39(51)8-6-18-56-38-22-34-33(21-37(38)55-3)42(54)50-17-5-4-7-32(50)23-44-34/h9-16,19-22,24-25,32,44H,4-8,17-18,23,43H2,1-3H3,(H,45,51)(H,46,53)(H,47,52)/t32-/m0/s1 |
InChI 键 |
IRTLLBFDZDUFNC-YTTGMZPUSA-N |
手性 SMILES |
CN1C=C(C=C1C(=O)NC2=CC=C(C=C2)N)C3=CC=C(C=C3)NC(=O)C4=CC(=CN4C)NC(=O)CCCOC5=C(C=C6C(=C5)NC[C@@H]7CCCCN7C6=O)OC |
规范 SMILES |
CN1C=C(C=C1C(=O)NC2=CC=C(C=C2)N)C3=CC=C(C=C3)NC(=O)C4=CC(=CN4C)NC(=O)CCCOC5=C(C=C6C(=C5)NCC7CCCCN7C6=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


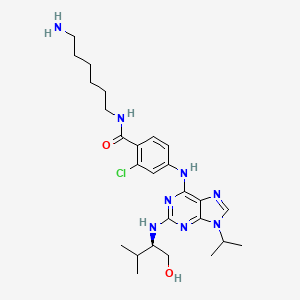
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
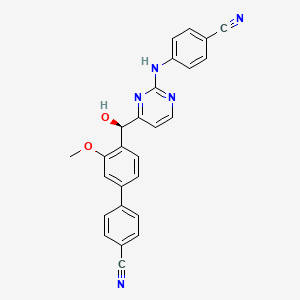
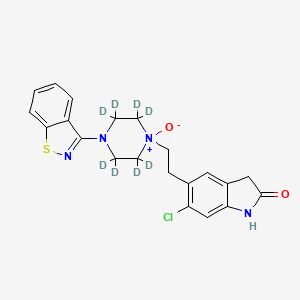
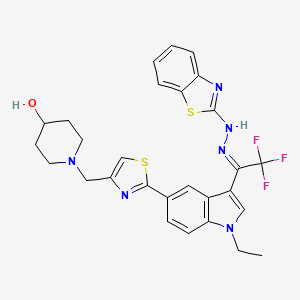
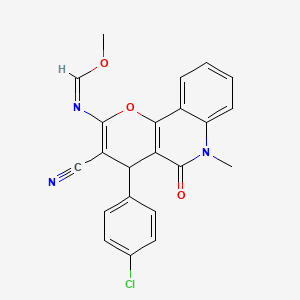
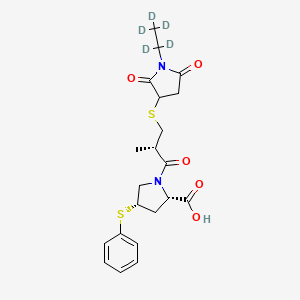



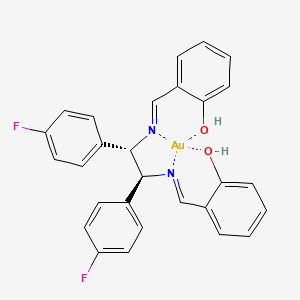

![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
